ritonavir - 1414933-80-4

ritonavir

Catalog Number: EVT-8041414
CAS Number: 1414933-80-4
Molecular Formula: C37H48N6O5S2
Molecular Weight: 720.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

Ritonavir can be synthesized through several methods, with one notable process involving the condensation of valine with bis-trichloromethyl carbonate. This method includes various stages that utilize different solvents and reagents:

  1. Condensation Reaction: Valine reacts with bis-trichloromethyl carbonate in a non-polar organic solvent such as dichloromethane, facilitated by a tertiary amine like triethylamine at controlled temperatures.
  2. Hydrogenation: The deprotection of primary amine groups is typically performed using catalytic hydrogenation on palladium.
  3. Purification: The final product is purified through techniques such as flash chromatography on silica gel.

This synthesis approach allows for a relatively efficient production of ritonavir while minimizing environmental impact by reducing waste materials .

Molecular Structure Analysis

Structure and Data

Ritonavir's molecular structure features a thiazole ring and multiple chiral centers, contributing to its pharmacological activity. The compound's stereochemistry is crucial for its interaction with the HIV protease enzyme.

Key structural data include:

  • Molecular Formula: C37H48N6O5SC_{37}H_{48}N_6O_5S
  • Molecular Weight: 720.9 g/mol
  • Functional Groups: Thiazole, carbamate, hydroxyl groups.

The three-dimensional conformation of ritonavir plays an essential role in its binding affinity to the target enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

Ritonavir undergoes various chemical reactions during its synthesis and metabolism:

  1. Condensation Reactions: Initial formation involves nucleophilic attack by valine on bis-trichloromethyl carbonate.
  2. Hydrogenation: The reduction of double bonds or deprotection of functional groups typically occurs under hydrogen gas pressure using palladium catalysts.
  3. Hydrolysis: In biological systems, ritonavir may undergo hydrolysis leading to various metabolites that can also exhibit antiviral activity.

These reactions are critical for both the synthesis and metabolic pathways of ritonavir in the body .

Mechanism of Action

Process and Data

Ritonavir functions primarily as an inhibitor of the HIV protease enzyme. By binding to the active site of this enzyme, ritonavir prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication. This inhibition effectively reduces the viral load in patients:

  • Inhibition Constant (Ki): Ritonavir exhibits a low Ki value, indicating high potency against HIV protease.
  • Pharmacokinetics: Ritonavir is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, which also influences its interactions with other medications.

The effectiveness of ritonavir as part of combination therapy has been demonstrated in numerous clinical studies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ritonavir possesses distinct physical and chemical properties that influence its formulation and stability:

  • Appearance: Ritonavir is typically found as a white to off-white crystalline powder.
  • Solubility: It has poor water solubility but can be formulated into nanosuspensions to enhance bioavailability.
  • Melting Point: Approximately 41 °C.
  • pH Stability Range: Stable within a pH range of 4 to 7.

These properties necessitate careful consideration during drug formulation to ensure effective delivery .

Applications

Scientific Uses

Ritonavir has several applications beyond its primary use in treating HIV:

  1. Antiviral Therapy: Used in combination therapies for HIV/AIDS management.
  2. Pharmacokinetic Enhancer: At lower doses, ritonavir serves as a booster for other protease inhibitors, enhancing their bioavailability through inhibition of their metabolism.
  3. Research Tool: Ritonavir is utilized in laboratory settings to study HIV biology and drug resistance mechanisms.

The versatility of ritonavir underscores its significance in both clinical practice and research environments .

Pharmacological Mechanisms & Molecular Targets

Dual Functionality in Antiretroviral Therapy: Protease Inhibition vs. Pharmacokinetic Enhancement

Ritonavir exhibits dual pharmacological roles: direct antiviral activity and pharmacokinetic (PK) enhancement. As an HIV-1 protease inhibitor, it binds the enzyme's active site, preventing cleavage of Gag-Pol polyproteins essential for viral maturation. This suppresses viral replication in HIV-infected cells [6] [8]. However, its standalone use is limited by poor oral bioavailability (74–76% in rats) due to first-pass metabolism by cytochrome P450 3A4 (CYP3A4) and efflux by P-glycoprotein (P-gp) [6] [8]. At high doses (>600 mg twice daily), ritonavir primarily functions as an antiretroviral, but gastrointestinal side effects and CYP induction limit utility [5] [6].

In contrast, low-dose ritonavir (100–200 mg) serves as a PK enhancer ("booster") for coadministered drugs. By irreversibly inhibiting CYP3A4, it increases systemic exposure to protease inhibitors like lopinavir, darunavir, and nirmatrelvir. This allows for reduced dosing frequency, lower pill burden, and cost savings [1] [5]. For example, lopinavir/ritonavir coformulation increases lopinavir exposure 100-fold compared to lopinavir alone [10]. This dual functionality positions ritonavir uniquely in antiviral regimens.

Cytochrome P450 3A4 (CYP3A4) Inhibition: Irreversible Binding Dynamics & Metabolic Pathway Modulation

Ritonavir is the most potent clinical CYP3A4 inhibitor, acting via irreversible, mechanism-based inactivation. Unlike competitive inhibitors, it permanently inactivates CYP3A4 through covalent modification, requiring new enzyme synthesis for functional recovery [4] [7]. Four interconnected mechanisms drive this inactivation:

  • Metabolic Intermediate Complex (MIC) Formation: Ritonavir metabolites (e.g., N-ritonavir) form nitroso intermediates that coordinate tightly to the heme iron, generating a stable MIC with characteristic 455 nm absorbance [4] [7].
  • Heme Iron Ligation: Unmodified ritonavir directly binds heme iron, inducing a type II difference spectrum and blocking oxygen activation [4] [7].
  • Heme Destruction: Reactive intermediates fragment the heme group, releasing alkylated heme derivatives that inactivate the enzyme [4] [7].
  • Covalent Apoprotein Adduction: Electrophilic ritonavir metabolites covalently bind CYP3A4’s apoprotein, permanently disrupting function [4] [7].

Table 1: Mechanisms of CYP3A4 Inactivation by Ritonavir

MechanismMolecular ProcessKey Evidence
Metabolic Intermediate Complex (MIC)Nitroso metabolites coordinate heme iron455-nm absorbance peak in spectral studies
Heme Iron LigationParent drug binds heme, blocking catalysisType II difference spectra
Heme DestructionReactive intermediates fragment porphyrin ringDetection of heme-derived alkylated fragments
Apoprotein AdductionCovalent modification of enzyme structureIrreversibility persisting after dialysis

The inhibition is concentration- and time-dependent, with maximum effect at 48 hours post-dosing. Recovery requires 2–3 days after discontinuation, as only 27% of baseline activity returns by day 3 [1] [5]. Ritonavir also inhibits CYP3A5 with similar potency, critical given CYP3A5’s polymorphic expression across ethnicities [4] [7]. Clinically, this inhibition elevates plasma AUC and half-life of CYP3A substrates (e.g., nirmatrelvir in Paxlovid®) [5] [6]. Partial CYP3A inactivation can be achieved with ultralow ritonavir doses (e.g., 20 mg), reducing side effects while maintaining boosting [1].

Multidrug Transporter Interactions: P-Glycoprotein, OATP1B1, and Breast Cancer Resistance Protein (BCRP)

Beyond CYP3A4, ritonavir modulates drug transporters, altering substrate distribution:

  • P-glycoprotein (P-gp/ABCB1): Ritonavir inhibits intestinal and blood-brain barrier P-gp, increasing systemic exposure to substrates like fexofenadine and indinavir. This inhibition occurs at clinically relevant concentrations (IC₅₀ ~0.2–1.5 µM) [6] [9].
  • Breast Cancer Resistance Protein (BCRP/ABCG2): Ritonavir blocks BCRP-mediated efflux, enhancing intracellular accumulation of chemotherapeutics (e.g., mitoxantrone) [6] [8].
  • Organic Anion-Transporting Polypeptides (OATPs): It potently inhibits OATP1B1 and OATP1B3 (hepatic uptake transporters), increasing plasma levels of substrates like statins. Inhibition is substrate-dependent; e.g., ritonavir elevates paritaprevir exposure 3-fold in hepatitis C regimens [3] [6].

Table 2: Ritonavir-Mediated Transporter Inhibition

TransporterTissue LocalizationKey Substrates AffectedClinical Impact
P-gpIntestine, BBB, liverFexofenadine, indinavir↑ Oral bioavailability; altered CNS penetration
BCRPPlacenta, intestine, liverMitoxantrone, topotecan↑ Intracellular drug accumulation
OATP1B1/1B3Liver (basolateral membrane)Statins, paritaprevir, methotrexate↑ Plasma AUC; risk of hepatotoxicity

These interactions necessitate careful management of comedications. For example, OATP inhibition contributes to DDIs in hepatitis C regimens containing paritaprevir/ritonavir [3].

Enzyme Induction Dynamics: Pregnane X Receptor (PXR)-Mediated CYP3A4 & UGT Upregulation

Paradoxically, while ritonavir inhibits CYP3A4 acutely, it also induces CYP and UGT enzymes via nuclear receptor activation. Ritonavir activates Pregnane X Receptor (PXR) by forming hydrophobic interactions and hydrogen bonds within PXR’s ligand-binding domain [5] [6]. PXR dimerizes with Retinoid X Receptor (RXR), binding to promoter regions of target genes, resulting in:

  • CYP Induction: Upregulation of CYP3A4, CYP2B6, CYP2C9, and CYP2C19 mRNA and protein expression. Induction occurs at higher ritonavir concentrations (>200 mg) and after chronic dosing [1] [6].
  • UGT Induction: Increased expression of Uridine 5’-diphospho-glucuronosyltransferases (UGT1A1), enhancing glucuronidation of substrates like bilirubin [5] [6].

This induction is time- and concentration-dependent. Acute CYP3A4 inhibition predominates at boosting doses (100 mg), while chronic use induces CYP/UGT enzymes, potentially reducing efficacy of comedicated substrates (e.g., methadone). The net effect in clinical settings favors inhibition, but induction complicates long-term DDI predictions [1] [5]. For instance, ritonavir induces its own metabolism via CYP3A4, leading to nonlinear pharmacokinetics [6] [8].

Properties

CAS Number

1414933-80-4

Product Name

ritonavir

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5R)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

Molecular Formula

C37H48N6O5S2

Molecular Weight

720.9 g/mol

InChI

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31+,32+,33+/m1/s1

InChI Key

NCDNCNXCDXHOMX-UAMZLAIYSA-N

SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.